molecular formula C22H16FN3O B11118366 5-[(4-Fluorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

5-[(4-Fluorobenzyl)amino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

Cat. No.: B11118366
M. Wt: 357.4 g/mol
InChI Key: MJMCKBPRVIXTQU-UHFFFAOYSA-N
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Description

5-{[(4-Fluorophenyl)methyl]amino}-2-[(naphthalen-1-yl)methyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of fluorophenyl, naphthyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(4-Fluorophenyl)methyl]amino}-2-[(naphthalen-1-yl)methyl]-1,3-oxazole-4-carbonitrile can be achieved through a multi-step process involving the condensation of appropriate starting materials. One common method involves the Betti reaction, which is a condensation reaction between 2-naphthol, aryl aldehydes, and amines . This reaction is typically carried out under mild conditions, often in the presence of a catalyst such as silica sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

5-{[(4-Fluorophenyl)methyl]amino}-2-[(naphthalen-1-yl)methyl]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 5-{[(4-Fluorophenyl)methyl]amino}-2-[(naphthalen-1-yl)methyl]-1,3-oxazole-4-carbonitrile involves its binding to specific molecular targets, such as enzymes or receptors. This binding can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-{[(4-Fluorophenyl)methyl]amino}-2-[(naphthalen-1-yl)methyl]-1,3-oxazole-4-carbonitrile apart is its unique combination of fluorophenyl, naphthyl, and oxazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H16FN3O

Molecular Weight

357.4 g/mol

IUPAC Name

5-[(4-fluorophenyl)methylamino]-2-(naphthalen-1-ylmethyl)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C22H16FN3O/c23-18-10-8-15(9-11-18)14-25-22-20(13-24)26-21(27-22)12-17-6-3-5-16-4-1-2-7-19(16)17/h1-11,25H,12,14H2

InChI Key

MJMCKBPRVIXTQU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC3=NC(=C(O3)NCC4=CC=C(C=C4)F)C#N

Origin of Product

United States

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